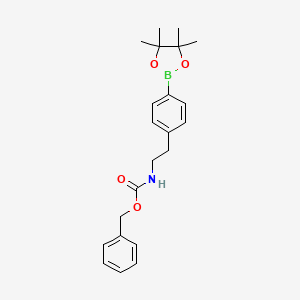

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate: is a synthetic organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a benzyl group, a phenethylcarbamate moiety, and a boronate ester, making it a valuable building block in chemical synthesis and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Borylation Reaction: The synthesis of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate typically involves the borylation of a suitable precursor.

Carbamate Formation: The phenethylcarbamate moiety can be introduced through the reaction of the corresponding amine with a suitable chloroformate or carbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and carbamate formation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Coupling Reactions: It is also a key reagent in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl halides to form biaryl compounds in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, alcohols, bases like sodium hydroxide.

Coupling: Aryl halides, palladium catalysts, bases like potassium carbonate.

Major Products:

Oxidation: Boronic acids.

Substitution: Substituted benzyl derivatives.

Coupling: Biaryl compounds.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.

Biology:

Protein Labeling: Utilized in the labeling of proteins for imaging and tracking within biological systems.

Drug Delivery: Explored as a component in drug delivery systems due to its ability to target specific cellular compartments.

Medicine:

Therapeutic Agents: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.

Industry:

Mécanisme D'action

Molecular Targets and Pathways: Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate exerts its effects primarily through its boronate ester group, which can interact with various biological molecules. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, facilitating targeted delivery and localization within cells . This interaction is crucial for its role in protein labeling and drug delivery.

Comparaison Avec Des Composés Similaires

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Similar in structure but contains a dihydropyridine ring instead of a phenethylcarbamate moiety.

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring, offering different reactivity and applications.

Uniqueness: Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is unique due to its combination of a benzyl group, phenethylcarbamate moiety, and boronate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Activité Biologique

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C19H26BNO4

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

- Synonyms : Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

The presence of the dioxaborolane moiety is significant as it can participate in various chemical reactions and interactions, particularly in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nuclear Targeting : The benzyl boronate tag enables the compound to target the nucleus actively. This is particularly useful in drug delivery systems where localization within the nucleus enhances therapeutic efficacy while minimizing off-target effects. The mechanism involves both passive diffusion and active transport via importin pathways .

- Enzyme Inhibition : Preliminary studies suggest that compounds with boronate structures can inhibit certain enzymes by forming reversible covalent bonds with active site residues. This feature is particularly relevant in the context of proteases and other enzymes involved in disease pathways.

- Antioxidant Activity : Some derivatives of boron-containing compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Table 1: Summary of Biological Activities

Case Study: Nuclear Localization

In a study conducted by Tang et al., the benzyl boronate tag was utilized to deliver proteins such as ribonuclease A and fluorescent proteins into the nucleus. The results demonstrated that this small-molecule motif could facilitate nuclear localization effectively through both active and passive transport mechanisms. This finding has implications for developing targeted therapies that require precise localization within cellular compartments .

Case Study: Enzyme Interaction

Another investigation focused on the interaction of benzyl boronate derivatives with serine proteases. The study found that these compounds could inhibit enzyme activity through reversible binding mechanisms. This property suggests potential applications in designing inhibitors for therapeutic purposes against diseases where protease activity is dysregulated .

Propriétés

IUPAC Name |

benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BNO4/c1-21(2)22(3,4)28-23(27-21)19-12-10-17(11-13-19)14-15-24-20(25)26-16-18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXCHJFSCTYTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.